![molecular formula C19H23ClN4O5 B1205241 5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)
5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Antiviral Activity
Several studies focus on the synthesis and antiviral activities of compounds structurally similar to the specified chemical. For instance, Ivashchenko et al. (2014) synthesized compounds including substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which were evaluated for their antiviral activities against various viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2). These compounds showed significant antiviral activities, particularly against influenza A/Aichi/2/69 (H3N2) virus in cell cultures and in vivo models (Ivashchenko et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds similar to 5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester. For example, Bektaş et al. (2007) developed novel derivatives with antimicrobial properties. These compounds were screened for their activities against various microorganisms, demonstrating good to moderate antimicrobial activities (Bektaş et al., 2007).
Synthesis and Characterization
Studies like those conducted by Jing (2012) focus on the synthesis and characterization of structurally similar compounds, examining their potential applications in various fields, such as pesticide development (Jing, 2012).
Molecular Docking Studies
Reddy et al. (2022) conducted molecular docking studies on compounds structurally related to the specified chemical, aiming to predict their binding interactions with target proteins like EGFR. This type of research helps in understanding the potential therapeutic applications of these compounds (Reddy et al., 2022).
properties
Product Name |
5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester |
|---|---|
Molecular Formula |
C19H23ClN4O5 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[[2-(4-ethoxycarbonylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H23ClN4O5/c1-3-29-19(27)24-8-6-23(7-9-24)11-15(25)22-16-13-10-12(20)4-5-14(13)21-17(16)18(26)28-2/h4-5,10,21H,3,6-9,11H2,1-2H3,(H,22,25) |
InChI Key |
JAPDWJJDLBPWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(NC3=C2C=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



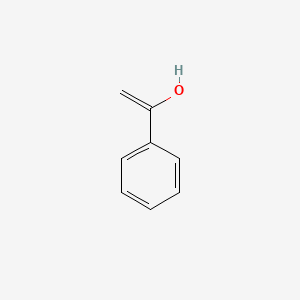
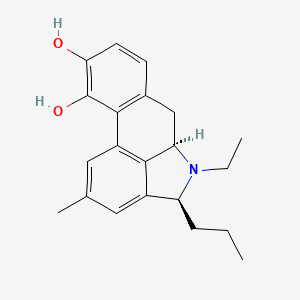
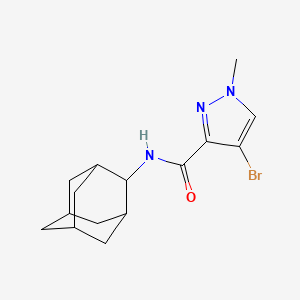
![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
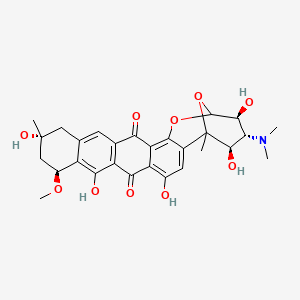
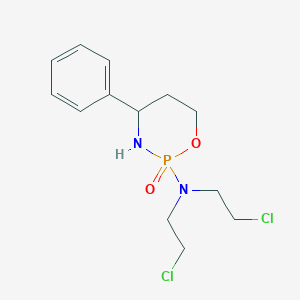
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)
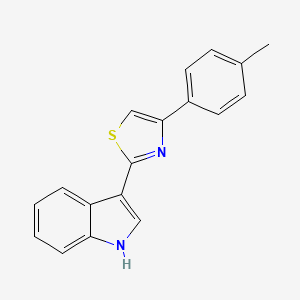
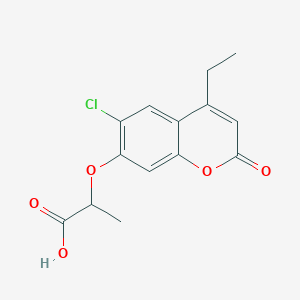
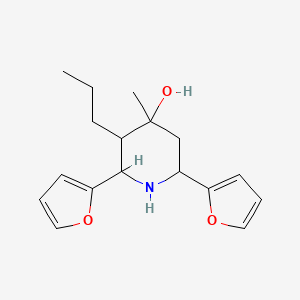
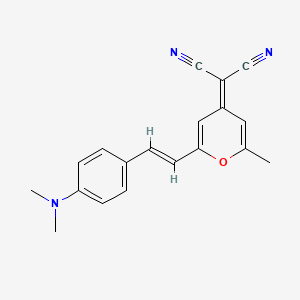
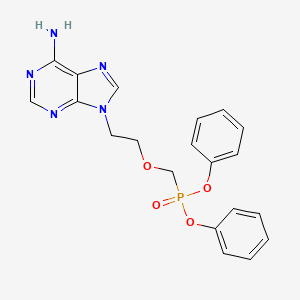
![2-Propenamide, n-[2-(1-b-d-glucopyranosyl-1h-imidazol-4-yl)ethyl]-n-methyl-3-phenyl-,(2e)-](/img/structure/B1205181.png)